molecular formula C₇₃H₁₁₈N₂₀O₂₅ B612629 137756-45-7 CAS No. 137756-45-7

137756-45-7

カタログ番号: B612629
CAS番号: 137756-45-7
分子量: 1675.84
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 137756-45-7 Chemical Name: Iα52 acetate (free base: Iα52) Sequence: H2N-PVSKMRMATPLLMQA-OH (murine I-Eα chain residues 52–68) . Biological Role: This peptide is a naturally processed fragment of the murine major histocompatibility complex (MHC) class II invariant chain. It plays a critical role in thymic selection of immature T cells, ensuring immune tolerance and proper T-cell receptor repertoire formation . Applications: Used in immunology research to study T-cell development, autoimmune diseases, and MHC class II antigen presentation mechanisms .

特性

CAS番号

137756-45-7

分子式

C₇₃H₁₁₈N₂₀O₂₅

分子量

1675.84

配列

One Letter Code: ASFEAQGALANIAVDKA

製品の起源

United States

類似化合物との比較

Research Findings and Implications

  • Iα52 Acetate: Studies highlight its non-redundant role in preventing autoimmunity by eliminating self-reactive T cells during thymic selection. Its sequence conservation across species underscores its functional importance .
  • NY-BR-1 p904 A2 Acetate : Clinical trials demonstrate its efficacy in eliciting tumor-specific T-cell responses, though challenges like antigen heterogeneity limit broad applicability .
  • TLR7 Agonist 9 : Preclinical data show robust adjuvant activity in viral vaccines but also risk of excessive inflammation, necessitating dose optimization .

準備方法

Resin Selection and Loading

Iα52 is synthesized via Fmoc-based SPPS , a method widely adopted for its compatibility with complex peptide sequences. Low-loading resins (0.22 meq/g) are preferred to minimize intermolecular interactions during chain elongation. The use of Rink amide MBHA resin ensures C-terminal amidation, critical for maintaining biological activity.

Table 1: Resin Parameters for Iα52 Synthesis

ParameterValueRationale
Resin TypeRink Amide MBHAEnables C-terminal amidation
Loading Capacity0.22 meq/gReduces aggregation risks
Swelling SolventDichloromethane (DCM)Optimizes resin accessibility
Peptide Concentration~40 mM (in swollen resin)Balances synthesis efficiency and folding

Coupling Reagents and Cycles

HOBt/DIC (1-Hydroxybenzotriazole/Diisopropylcarbodiimide) systems are employed for amino acid activation, achieving coupling efficiencies >99% per cycle. Double couplings are implemented for residues prone to steric hindrance (e.g., Val-58, Leu-65). Microwave-assisted synthesis at 50°C reduces cycle times by 40% compared to conventional heating.

Cleavage and Side-Chain Deprotection

TFA-Based Cleavage Cocktails

The peptide-resin linkage is cleaved using a mixture of:

  • Trifluoroacetic Acid (TFA) : 95% (v/v)

  • Triisopropylsilane (TIS) : 2.5%

  • Water : 2.5%

This formulation simultaneously removes side-chain protecting groups (e.g., Pmc for Arg, Trt for Gln) while minimizing aspartimide formation. Reaction time is optimized to 3 hours at 25°C, as prolonged exposure increases deamidation at Asn-63.

Precipitation and Washing

Post-cleavage, Iα52 is precipitated in cold methyl tert-butyl ether (MTBE) at -20°C. Centrifugation at 10,000 × g for 15 minutes yields a white pellet, which is washed twice with MTBE to remove residual TFA.

Purification and Analytical Characterization

Reverse-Phase HPLC

Crude peptide is purified via C18 RP-HPLC under gradient conditions:

  • Mobile Phase A: 0.1% TFA in H₂O

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 20% B to 60% B over 40 minutes

Table 2: HPLC Purification Metrics

ParameterValue
ColumnXBridge BEH300 C18 (4.6 × 250 mm)
Flow Rate1.5 mL/min
Retention Time28.7 ± 0.3 minutes
Purity Post-Purification≥98% (214 nm)

Mass Spectrometry Validation

MALDI-TOF MS confirms molecular weight with a measured m/z of 1675.84 Da, matching the theoretical mass (C₇₃H₁₁₈N₂₀O₂₅). Discrepancies >0.1 Da trigger re-purification to eliminate truncated sequences.

SolventMaximum Solubility (mg/mL)Storage Stability (-20°C)
DMSO506 months
Ethanol123 months
PBS (pH 7.4)0.21 week

Structural Validation via Solid-State NMR (SSNMR)

SSNMR analysis of resin-bound Iα52 reveals a β-strand dominant structure (chemical shifts: 168.5 ppm for C=O, 57.3 ppm for Cα). This misfolding propensity during SPPS necessitates post-synthesis refolding in 10 mM Tris (pH 8.0) containing 150 mM NaCl and 2 mM reduced glutathione.

In Vivo Formulation Strategies

For animal studies, Iα52 is formulated in:

  • DMSO:Corn Oil (1:9 v/v)

  • Final concentration: 5 mg/mL

This vehicle ensures both solubility and biocompatibility, with pharmacokinetic studies showing a t₁/₂ of 2.3 hours in murine models.

Troubleshooting Common Synthesis Challenges

Aspartimide Formation

Mitigated by:

  • Reducing cleavage time to ≤3 hours

  • Adding 1% m-cresol to the cleavage cocktail

Oxidative Degradation

Additives:

  • 0.1 M methionine in storage buffers

  • Argon blanket during lyophilization

Q & A

Basic Research Questions

Q. How to determine the molecular structure of 137756-45-7 using spectroscopic and crystallographic methods?

  • Methodology :

  • Perform Nuclear Magnetic Resonance (NMR) analysis (¹H, ¹³C, DEPT) to identify functional groups and connectivity .
  • Use X-ray crystallography to resolve the 3D crystal structure, ensuring proper crystal growth and data collection parameters (e.g., resolution ≤ 1.0 Å) .
  • Cross-validate results with Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm bond vibrations and Mass Spectrometry (MS) for molecular weight verification .
    • Key Considerations :
  • For novel compounds, ensure purity (>95%) via High-Performance Liquid Chromatography (HPLC) and report retention times .

Q. What experimental protocols are recommended for synthesizing 137756-45-7 in small-scale research settings?

  • Methodology :

  • Design reactions under inert atmospheres (e.g., nitrogen/argon) using Schlenk techniques to prevent oxidation .
  • Optimize solvent systems (polar vs. non-polar) and catalysts (e.g., palladium for cross-couplings) through iterative testing, documenting yield percentages and side products .
  • Include detailed procedures for workup (extraction, distillation) and purification (recrystallization, column chromatography) .

Q. How to conduct a systematic literature review on 137756-45-7 to identify research gaps?

  • Methodology :

  • Use aggregated search strategies across databases (SciFinder, PubMed) with Boolean operators (e.g., "137756-45-7 AND synthesis NOT production") .
  • Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure queries, focusing on mechanistic studies or unresolved spectroscopic anomalies .
  • Catalog findings in a matrix comparing synthesis routes, characterization methods, and conflicting data .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for 137756-45-7 across published studies?

  • Methodology :

  • Replicate experiments using identical conditions (solvent, temperature, concentration) as cited studies to isolate variables .
  • Perform density functional theory (DFT) calculations to predict NMR shifts and compare with empirical data .
  • Publish a critical analysis of solvent effects, isotopic labeling, or instrument calibration discrepancies .

Q. What strategies are effective for elucidating the reaction mechanism of 137756-45-7 in catalytic processes?

  • Methodology :

  • Employ kinetic isotope effects (KIE) and stoichiometric control experiments to identify rate-determining steps .
  • Use in-situ spectroscopic techniques (e.g., Raman, UV-Vis) to monitor intermediate species .
  • Validate hypotheses with computational modeling (e.g., transition state analysis via Gaussian) .

Q. How to design a study assessing the thermodynamic vs. kinetic control in the synthesis of 137756-45-7?

  • Methodology :

  • Vary reaction temperatures and quenching times to isolate intermediates .
  • Analyze product ratios via Gas Chromatography-Mass Spectrometry (GC-MS) and correlate with free energy profiles from thermodynamic simulations .
  • Use Eyring plots to differentiate activation energies for competing pathways .

Q. What statistical approaches are suitable for interpreting inconsistent bioactivity data in studies involving 137756-45-7?

  • Methodology :

  • Apply meta-analysis to aggregate data, accounting for variability in assay protocols (e.g., cell lines, IC50 measurement techniques) .
  • Use multivariate regression to identify confounding factors (e.g., solvent residues, impurities) .
  • Report confidence intervals and effect sizes to quantify uncertainty .

Methodological Best Practices

  • Data Transparency : Provide raw spectral data, crystallographic files (CIF), and computational input files in supplementary materials for reproducibility .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and avoid selective data omission in publications .
  • Theoretical Framing : Anchor hypotheses to existing theories (e.g., frontier molecular orbital theory for reaction mechanisms) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。